

Fentionium Bromide: A Technical Overview of its Physicochemical Properties and Pharmacological Activity

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Compound of Interest

Compound Name: Fentionium

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Abstract

Fentionium bromide (CAS Number: 5868-06-4) is a quaternary ammonium atropine derivative with significant anticholinergic, antispasmodic, and anti-ulcerogenic properties.^{[1][2]} As a competitive antagonist of muscarinic acetylcholine receptors, it holds therapeutic relevance in conditions characterized by cholinergic overactivity. This technical guide provides a comprehensive overview of the core physicochemical and pharmacological characteristics of **Fentionium** bromide, detailed experimental protocols for its evaluation, and a summary of its toxicological profile. Its primary mechanism of action involves the blockade of muscarinic receptors, though it has also been reported to act as an allosteric blocker of $\alpha12\beta\gamma\epsilon$ nicotinic receptors and a K(+)-channel opener.^[1]

Physicochemical Properties

Fentionium bromide is a complex organic molecule with a precisely defined chemical structure and molecular weight. These fundamental properties are critical for its formulation, dosage calculations, and interpretation of experimental results. The key physicochemical data are summarized in the tables below.

Table 1: Chemical Identification and Nomenclature

| Identifier | Value |
|------------------|---|
| IUPAC Name | [8-Methyl-8-[2-oxo-2-(4-phenylphenyl)ethyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate bromide[2] |
| CAS Number | 5868-06-4[1][2] |
| Chemical Formula | C ₃₁ H ₃₄ BrNO ₄ [1][2] |
| Synonyms | Phentonium bromide, FA-402, Z-326, Ketoscilium, Ulcesium[1] |
| ATC Code | A03BB04[2] |

Table 2: Molecular and Physical Data

| Property | Value |
|--------------------|---|
| Molecular Weight | 564.52 g/mol [1][2] |
| Exact Mass | 563.1671 u[1] |
| Elemental Analysis | C: 65.96%, H: 6.07%, Br: 14.15%, N: 2.48%, O: 11.34%[1] |
| Melting Point | 193-194°C or 203-205°C (with decomposition) |
| Optical Rotation | [α] _D ²³ : -5.68° (c=5 in DMF) |
| Solubility | ≥ 3.25 mg/mL (5.76 mM) in a DMSO/Corn oil mixture |

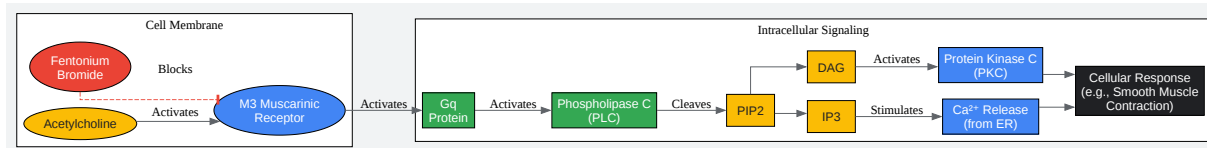
Mechanism of Action: Muscarinic Receptor Antagonism

Fentonium bromide exerts its primary pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are central to the parasympathetic nervous system and are involved in modulating the activity of various tissues, including smooth muscle, cardiac muscle, and exocrine glands.

There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins to initiate distinct intracellular signaling cascades.

- M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium ([Ca²⁺]_i) and the activation of Protein Kinase C (PKC).
- M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and modulation of ion channels.

By binding to these receptors without activating them, **Fentionium** bromide prevents acetylcholine from binding and initiating these downstream signals, thereby inhibiting parasympathetic stimulation.



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Figure 1: Fentionium Bromide's Antagonism of the Gq-Coupled M3 Muscarinic Receptor Pathway.

Experimental Protocols

The anticholinergic and anti-ulcerogenic activities of **Fentionium** bromide can be quantified using established in vitro and in vivo models. The following sections provide detailed methodologies for representative assays.

In Vitro Anticholinergic Activity: Radioligand Binding Assay

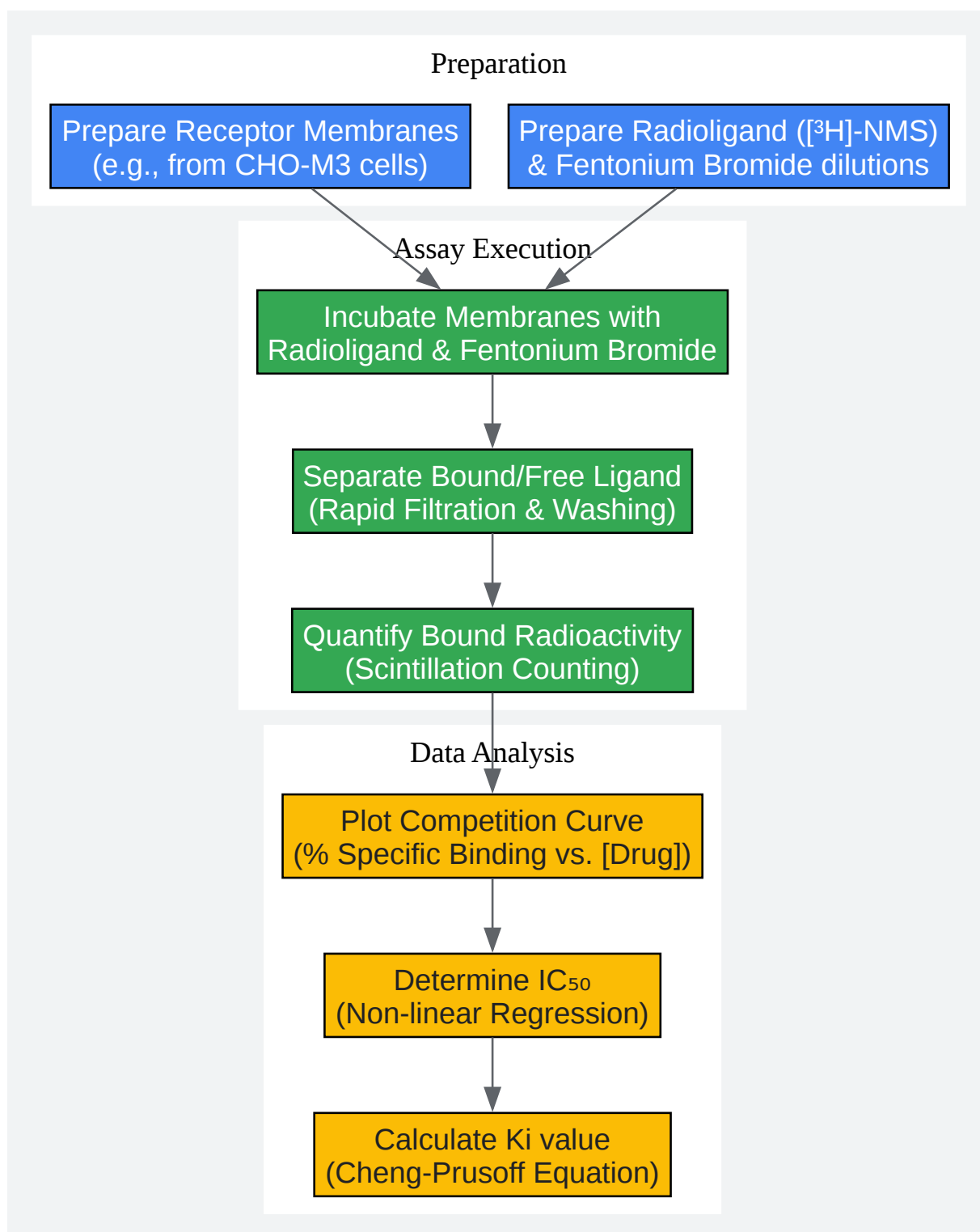
This protocol determines the binding affinity (K_i) of **Fentionium** bromide for a specific muscarinic receptor subtype (e.g., M3) expressed in a cell line.

Objective: To quantify the affinity of **Fentionium** bromide for the human M3 muscarinic receptor.

Methodology:

- Receptor Membrane Preparation:
 - Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor under standard conditions (e.g., 37°C, 5% CO₂).
 - Harvest the cells and prepare crude membrane fractions by homogenization in ice-cold buffer followed by differential centrifugation.
 - Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration.
- Competitive Binding Assay:
 - In a 96-well plate, incubate the receptor membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of **Fentionium** bromide.
 - Incubate the mixture at a controlled temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 90 minutes).
- Separation and Quantification:
 - Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
 - Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

- Measure the radioactivity trapped on the filters using a liquid scintillation counter.
- Data Analysis:
 - Determine non-specific binding in the presence of a high concentration of an unlabeled antagonist (e.g., 1 μ M atropine).
 - Calculate the specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the **Fentonium** bromide concentration to generate a competition curve.
 - Determine the IC_{50} value (the concentration of **Fentonium** bromide that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
 - Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant for the receptor.



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Figure 2: Experimental Workflow for the In Vitro Radioligand Binding Assay.

In Vivo Anti-Ulcerogenic Activity: Ethanol-Induced Gastric Lesion Model

This protocol evaluates the gastroprotective effect of **Fentonium** bromide in a well-established animal model of acute gastric injury.

Objective: To determine the efficacy of **Fentonium** bromide in preventing ethanol-induced gastric ulcers in rats.

Methodology:

- Animal Acclimatization and Grouping:
 - Use adult male Wistar rats, acclimatized to laboratory conditions for at least one week.
 - Fast the animals for 24 hours prior to the experiment, with free access to water.
 - Divide the animals into groups (n=6-8 per group): Vehicle Control, Ulcer Control (Ethanol), Reference Drug (e.g., Omeprazole), and **Fentonium** Bromide treatment groups (e.g., multiple doses).
- Dosing:
 - Administer the vehicle (e.g., saline or 1% Tween 80), Omeprazole (e.g., 20 mg/kg), or **Fentonium** bromide (e.g., 1 mg/kg) via the desired route (e.g., intraperitoneal injection, i.p.).^[3]
- Induction of Gastric Lesions:
 - One hour after drug administration, orally administer 100% ethanol (e.g., 5 mL/kg) to all animals except the vehicle control group to induce gastric mucosal lesions.
- Sample Collection and Evaluation:
 - One hour after ethanol administration, sacrifice the animals by a humane method.
 - Excise the stomachs, open them along the greater curvature, and gently rinse with saline to remove gastric contents.

- Macroscopically examine the gastric mucosa for lesions (hemorrhagic streaks, ulcers).
- Calculate the Ulcer Index (UI) by scoring the number and severity of lesions.
- Calculate the percentage of inhibition of ulceration for each treatment group relative to the ulcer control group using the formula: % Inhibition = $[(UI_control - UI_treated) / UI_control] \times 100$.
- Histopathological Analysis (Optional):
 - Fix stomach tissue samples in 10% buffered formalin for subsequent histopathological processing (embedding, sectioning, and staining with H&E) to assess the extent of mucosal damage, edema, and inflammatory cell infiltration.

Toxicological Profile

The acute toxicity of **Fentonium** bromide has been evaluated in mice, providing critical data on its safety margin. The route of administration significantly impacts its lethal dose.

Table 3: Acute Toxicity Data

| Species | Route of Administration | LD ₅₀ (mg/kg) |
|---------|-------------------------|--------------------------|
| Mouse | Intravenous (i.v.) | 12.1 |
| Mouse | Subcutaneous (s.c.) | >400 |
| Mouse | Oral | >400 |

Conclusion

Fentonium bromide is a potent anticholinergic agent with a well-defined molecular structure and molecular weight of 564.52 g/mol ^[1]. Its mechanism of action is primarily centered on the competitive blockade of muscarinic acetylcholine receptors, which underpins its therapeutic applications as an antispasmodic and anti-ulcerogenic drug. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of its pharmacological activity. The significant difference in its intravenous and oral/subcutaneous LD₅₀ values highlights the impact of its quaternary ammonium structure on absorption. This

technical guide serves as a foundational resource for researchers engaged in the further study and development of **Fentonium** bromide and related anticholinergic compounds.

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